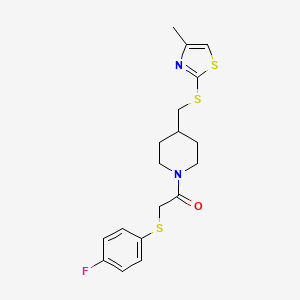

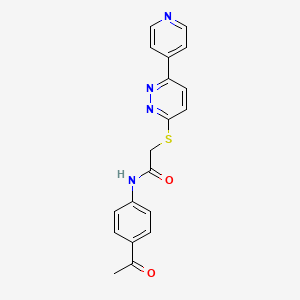

![molecular formula C12H17FN2O2 B2667162 tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate CAS No. 903556-40-1](/img/structure/B2667162.png)

tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate is a chemical compound with the CAS Number: 903556-40-1 . It has a molecular weight of 240.28 and is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, was synthesized using ketoreductases . The process involved chiral selective reduction and parameters such as temperature, pH, enzyme loading, and substrate loading were optimized for maximum conversion and chiral selectivity .Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (3-amino-5-fluorobenzyl)carbamate . The InChI code is 1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16) .Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl carbamates serve as intermediates in the synthesis of various biologically active molecules. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. This compound is synthesized through acylation, nucleophilic substitution, and reduction from commercially available precursors, highlighting the role of tert-butyl carbamates in facilitating complex organic syntheses (Zhao, Guo, Lan, & Xu, 2017).

Chemoselective Transformations

Tert-butyl carbamates also participate in chemoselective transformations. The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) can be synthesized from N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups. These transformations are crucial in the selective protection and deprotection of amino groups in organic synthesis, demonstrating the versatility of tert-butyl carbamates in synthetic strategies (Sakaitani & Ohfune, 1990).

Metabolism Studies

Research into the metabolism of compounds closely related to tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate, such as 3,5-di-tert.-butylphenyl N-methylcarbamate, provides insights into the biotransformation processes of carbamates in biological systems. These studies are essential for understanding the environmental fate and potential bioactivity of carbamate compounds (Douch & Smith, 1971).

properties

IUPAC Name |

tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVJTLMOYGYABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile](/img/structure/B2667081.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2667083.png)

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B2667084.png)

![1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2667087.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2667089.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)

![3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2667095.png)

![(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2667102.png)